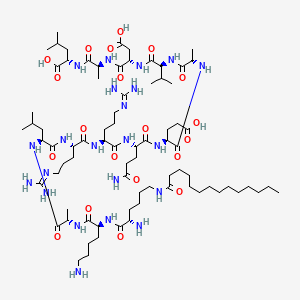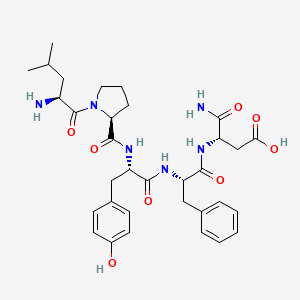
207113-06-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the Chemical Abstracts Service number 207113-06-2 is known as Smcy HY Peptide (738-746). This peptide is a H2-Db-restricted peptide corresponding to amino acids 738-746 of the Smcy protein. It has a molecular formula of C48H82N18O14S and a molecular weight of 1167.34 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Smcy HY Peptide (738-746) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of peptides like Smcy HY Peptide (738-746) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and consistency. The final product undergoes purification processes such as high-performance liquid chromatography (HPLC) to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: Smcy HY Peptide (738-746) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving the cysteine residue in its sequence .
Common Reagents and Conditions:
Peptide Bond Formation: Coupling reagents like DIC and HOBt.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Major Products Formed: The primary product formed from these reactions is the Smcy HY Peptide (738-746) itself, with potential modifications depending on the specific reactions performed .
Applications De Recherche Scientifique
Smcy HY Peptide (738-746) has several applications in scientific research:
Immunology: Used as a model peptide in studies involving H2-Db-restricted T-cell responses.
Cancer Research: Investigated for its role in tumor antigen presentation and immune recognition.
Protein-Protein Interactions: Utilized in studies exploring interactions between peptides and major histocompatibility complex (MHC) molecules
Mécanisme D'action
The mechanism of action of Smcy HY Peptide (738-746) involves its binding to H2-Db molecules, a class I major histocompatibility complex (MHC) molecule. This binding facilitates the presentation of the peptide to T-cells, triggering an immune response. The molecular targets include T-cell receptors (TCRs) on cytotoxic T-cells, which recognize the peptide-MHC complex and initiate an immune response .
Comparaison Avec Des Composés Similaires
Smcy HY Peptide (739-747): Another peptide derived from the Smcy protein but with a slightly different amino acid sequence.
Smcy HY Peptide (737-745): Similar in structure but with a different sequence of amino acids.
Uniqueness: Smcy HY Peptide (738-746) is unique due to its specific sequence, which corresponds to amino acids 738-746 of the Smcy protein. This sequence is crucial for its binding affinity to H2-Db molecules and its role in immune recognition .
Propriétés
Numéro CAS |
207113-06-2 |
|---|---|
Formule moléculaire |
C₄₈H₈₂N₁₈O₁₄S |
Poids moléculaire |
1167.34 |
Séquence |
One Letter Code: KCSRNRQYL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B612450.png)




![(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-(tetradecanoylamino)pentanediamide](/img/structure/B612455.png)





